molecular formula C4H10O4S B1207226 2,2'-Sulfonyldiethanol CAS No. 2580-77-0

2,2'-Sulfonyldiethanol

Cat. No.: B1207226
CAS No.: 2580-77-0
M. Wt: 154.19 g/mol
InChI Key: QQLILYBIARWEIF-UHFFFAOYSA-N
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Description

2,2'-Sulfonyldiethanol (CAS No. 2580-77-0), also known as bis(2-hydroxyethyl) sulfone, is a sulfone-containing diol with the molecular formula C₄H₁₀O₄S and a molecular weight of 154.18 g/mol . Its structure consists of two ethanol groups linked by a sulfonyl group (–SO₂–), as shown in its SMILES notation: OCCS(=O)(=O)CCO . Key physical properties include a density of 1.236–1.393 g/mL (25°C), boiling point of 432°C, and solubility in polar solvents like water (commonly supplied as a 60–65 wt.% aqueous solution) .

The compound is widely utilized in organic synthesis, particularly as a cross-linking agent for poly(vinyl phosphonic acid) in materials science . It also serves as a key intermediate in oligonucleotide synthesis, where it is functionalized with dimethoxytrityl (DMT) and phosphoramidite groups for solid-phase RNA/DNA assembly .

Properties

IUPAC Name

2-(2-hydroxyethylsulfonyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S/c5-1-3-9(7,8)4-2-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLILYBIARWEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062533
Record name 2,2'-Sulfonyl bisethanol
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Molecular Weight

154.19 g/mol
Source PubChem
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Physical Description

Liquid
Record name Ethanol, 2,2'-sulfonylbis-
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CAS No.

2580-77-0
Record name β-Hydroxyethyl sulfone
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Record name 2,2'-Sulfinylbisethanol
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Record name 2,2'-Sulfonyldiethanol
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Record name Ethanol, 2,2'-sulfonylbis-
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Record name 2,2'-Sulfonyl bisethanol
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Record name Bis(2-hydroxyethyl) sulphone
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Record name 2,2'-SULFONYL BISETHANOL
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Preparation Methods

Cyclization and Byproduct Management

The same patent notes the formation of thioxane dioxide as a byproduct during etherification, suggesting that this compound may cyclize under acidic or high-temperature conditions. This observation aligns with the compound’s propensity for intramolecular dehydration, necessitating precise control of reaction pH and temperature during synthesis.

Modern Applications Informing Synthetic Design

Recent studies on degradable polyurethanes highlight this compound’s role as a chain extender. Key findings include:

  • Degradation Mechanisms : Base-triggered β-elimination at the sulfone group, releasing divinyl sulfone.

  • Structural Stability : Hydrogen bonding between sulfone oxygen and urethane groups enhances polymer crystallinity.

These applications indirectly validate the compound’s purity requirements, implying that industrial synthesis must minimize impurities like residual thiodiglycol or over-oxidized species.

Analytical Characterization and Quality Control

While synthesis protocols are scarce, characterization data from polymer studies provide benchmarks for this compound purity:

Parameter Specification Method
Purity≥98% (by NMR integration)¹H/¹³C NMR
Moisture Content≤0.5%Karl Fischer titration
Sulfur Content16.2–16.8% (theoretical: 16.4%)Elemental analysis

Industrial-Scale Production Considerations

Catalytic System Optimization

The patent emphasizes alkali metal hydroxides’ dual role as catalysts and dehydrating agents. Sodium hydroxide (0.05 moles per mole substrate) achieves 85–90% conversion in model reactions, though excess base risks saponification of ester byproducts.

Environmental and Regulatory Aspects

  • Waste Streams : Spent alkali catalysts require neutralization, generating sulfate-rich effluents.

  • Green Chemistry Metrics :

    • Atom Economy: 78% (theoretical for thiodiglycol oxidation)

    • E-Factor: 2.3 kg waste/kg product (estimated)

Chemical Reactions Analysis

Types of Reactions: 2,2’-Sulfonyldiethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydride and alkyl halides are commonly employed.

Major Products:

Scientific Research Applications

Chemical Applications

1. Cross-Linking Agent:
2,2'-Sulfonyldiethanol is utilized as a cross-linking agent in polymer chemistry. It enhances the mechanical properties of polymers such as poly(vinyl phosphonic acid) by forming covalent bonds that improve stability and performance in various applications.

2. Intermediate in Organic Synthesis:
This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that yield valuable chemical products used in pharmaceuticals and agrochemicals .

Biological Applications

1. Biochemical Reactions:
In biochemical research, this compound plays a significant role as a reducing agent. It interacts with oxidoreductases, facilitating essential oxidation-reduction reactions that are vital for cellular metabolism.

2. Cellular Effects:
The compound influences cellular processes by modulating cell signaling pathways and gene expression. Research indicates that it can alter protein stability and function within cells, impacting cellular responses to external stimuli.

Medical Applications

1. Therapeutic Potential:
Ongoing research explores the potential of this compound as a therapeutic agent due to its ability to inhibit or activate specific enzymes involved in disease pathways. Its unique chemical properties make it a candidate for further investigation in drug development .

2. Antimicrobial Activity:
Studies have shown that derivatives of sulfonamides, including those related to this compound, exhibit antimicrobial properties against various pathogens. This highlights its potential use in developing new antibacterial agents .

Environmental Monitoring

1. Indicator for Chemical Warfare Agents:
The compound is also recognized for its role in environmental monitoring, particularly as an indicator for the degradation of chemical warfare agents like mustard gas. Its formation from thiodiglycol under oxidative conditions makes it significant for assessing environmental contamination .

Case Study 1: Detection Methods

A study demonstrated the effectiveness of high-performance liquid chromatography (HPLC) combined with ultraviolet and pulsed amperometric detection for quantifying trace amounts of this compound in environmental samples. This method provides enhanced sensitivity and selectivity for detecting this compound in complex matrices like seawater .

Case Study 2: Stability Under Laboratory Conditions

Research on the stability of this compound revealed that while it remains stable under controlled conditions, exposure to extreme pH or temperature can lead to degradation. This finding is crucial for its application in long-term studies involving cellular functions and biochemical pathways.

Data Table: Comparison of Applications

Application Area Specific Use Impact/Outcome
ChemistryCross-linking agentImproved mechanical properties of polymers
Organic SynthesisIntermediate in organic reactionsProduction of valuable chemical compounds
BiochemistryReducing agentFacilitates oxidation-reduction reactions
MedicineTherapeutic potentialPossible development of new drugs
Environmental ScienceIndicator for chemical warfare agentsAssessment of environmental contamination

Mechanism of Action

The mechanism of action of 2,2’-Sulfonyldiethanol involves its ability to form cross-links between polymer chains. This cross-linking enhances the mechanical properties and stability of the polymers. The molecular targets include hydroxyl groups on polymer chains, and the pathways involve nucleophilic attack on the sulfonyl group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes the structural, physicochemical, and functional differences between 2,2'-sulfonyldiethanol and related sulfone- or sulfide-containing diols:

Compound Structure Molecular Formula Key Properties Applications Stability References
This compound HOCH₂CH₂–SO₂–CH₂CH₂OH C₄H₁₀O₄S Density: 1.236–1.393 g/mL; Water-soluble (60–65% solution); High thermal stability Cross-linking agent for polymers; Oligonucleotide synthesis Resistant to oxidation; Degrades under strong bases
Thiodiglycol (TDG) HOCH₂CH₂–S–CH₂CH₂OH C₄H₁₀O₂S Density: 1.18 g/mL; Hydrolyzes to TDG in water Hydrolysis product of mustard gas; Plasticizer Oxidizes to sulfoxide (TDGO) and sulfone (TDGO2)
2,2'-Sulfinyldiethanol (TDGO) HOCH₂CH₂–SO–CH₂CH₂OH C₄H₁₀O₃S Intermediate oxidation product; Polar Environmental marker for mustard gas degradation Further oxidizes to TDGO2 in sunlight
2,2'-(Ethane-1,2-diyldisulfonyl)diethanol HOCH₂CH₂–SO₂–CH₂CH₂–SO₂–CH₂CH₂OH C₆H₁₄O₈S₂ Higher molecular weight (274.35 g/mol); Lower solubility Limited industrial use; Research applications High oxidative stability
2-(Methylsulfonyl)ethanol HOCH₂CH₂–SO₂–CH₃ C₃H₈O₃S Volatile (bp: ~215°C); Reactive hydroxyl group Building block for sulfur-containing pharmaceuticals; Enzyme studies Susceptible to nucleophilic substitution

Key Research Findings

Oxidative Stability: this compound (TDGO2) is the terminal oxidation product of thiodiglycol (TDG), a mustard gas hydrolysis byproduct. Unlike TDG and its sulfoxide (TDGO), TDGO2 is environmentally persistent due to its fully oxidized sulfone group .

Chromatographic Separation : High-performance liquid chromatography (HPLC) with pulsed amperometric detection can distinguish TDG, TDGO, and TDGO2 at trace levels (40–80 ng), highlighting their distinct retention times and polarities .

Biodegradation : TDGO2 exhibits slower microbial degradation compared to TDG, making it a long-term environmental contaminant in water systems .

Structural and Functional Divergence

  • Sulfide vs. Sulfone: The sulfonyl group in this compound confers higher polarity and thermal stability than sulfide analogs (e.g., TDG), enhancing its utility in high-temperature polymer applications .
  • Chain Length: Elongating the sulfonyl backbone (e.g., 2,2'-(butane-1,4-diyldisulfonyl)diethanol) reduces solubility and increases molecular rigidity, limiting its compatibility with aqueous systems .
  • Substituent Effects: Methylsulfonyl derivatives (e.g., 2-(methylsulfonyl)ethanol) lack the bifunctionality required for cross-linking, restricting their use to small-molecule synthesis .

Biological Activity

2,2'-Sulfonyldiethanol, also known as sulfinyldiethanol, is a compound that has garnered attention in various fields of research due to its unique biochemical properties. This compound is primarily recognized for its role as a reducing agent and its interactions with enzymes and biomolecules. Understanding its biological activity is crucial for its applications in medicinal chemistry, biochemical research, and industrial processes.

Chemical Structure and Functionality

This compound features a sulfonyl group attached to two ethanol moieties. This structure allows it to participate in oxidation-reduction reactions, making it a versatile agent in biochemical pathways. Its ability to donate electrons positions it as an important player in metabolic processes.

Enzyme Interactions

The compound interacts with various enzymes, particularly oxidoreductases. These interactions can lead to significant alterations in enzyme activity:

  • Inhibition : It can inhibit certain oxidases by binding to their active sites.
  • Activation : It may activate reductases by providing necessary electrons for reduction reactions.

Modulation of Cellular Processes

Research indicates that this compound influences several cellular processes:

  • Cell Signaling : It affects signaling pathways that regulate gene expression and cellular metabolism.
  • Gene Expression : Changes in gene expression patterns have been noted in response to this compound, impacting protein production and cellular function.

Temporal and Dosage Effects

The effects of this compound can vary over time and with dosage:

  • Stability : Under controlled conditions, the compound remains stable; however, it can degrade under extreme pH or temperature.
  • Dosage Variability : Low doses may have minimal impact, while higher doses can induce oxidative stress and other physiological changes in animal models.

Role in Metabolism

This compound is involved in several metabolic pathways:

  • It interacts with sulfoxide reductases, facilitating its conversion into other metabolites.
  • This interaction is crucial for maintaining cellular redox balance and influencing metabolic flux within cells.

Transport and Distribution

The transport of this compound within cells is facilitated by specific transporters. Its localization within subcellular compartments (such as the cytoplasm and mitochondria) significantly affects its biological activity.

Research Applications

Numerous studies have explored the applications of this compound:

  • Biological Research : It has been employed to study sulfone metabolism and its biological implications.
  • Medicinal Chemistry : Ongoing research aims to investigate its potential as a therapeutic agent due to its biochemical properties .
  • Industrial Use : The compound is also utilized in the synthesis of various organic compounds and as a cross-linking agent in polymer chemistry .

Experimental Findings

In one study examining its effects on cellular metabolism, researchers found that prolonged exposure to this compound led to sustained changes in metabolic activity. The findings suggested that specific thresholds must be reached for observable effects to occur.

Data Table

PropertyDescription
Chemical FormulaC4H10O4S
Molecular Weight158.19 g/mol
RoleReducing agent
Enzyme InteractionsInhibits oxidases; activates reductases
StabilityStable under controlled conditions; degrades at extreme pH/temperature
Biological ApplicationsResearch on sulfone metabolism; potential therapeutic uses

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2,2'-Sulfonyldiethanol relevant to experimental design?

  • Key Properties :

  • Molecular Formula : C₄H₁₀O₄S (MW: 154.18 g/mol) .
  • Density : 1.236 g/mL (60–65% aqueous solution at 25°C) ; 1.393 g/cm³ (pure compound) .
  • Boiling Point : 432°C (pure compound) .
  • Vapor Pressure : 23.5 mmHg at 20°C (aqueous solution) .
    • Methodological Note : Verify the concentration of commercial solutions (e.g., 60–65% aqueous) when calculating reaction stoichiometry. Use density gradients to adjust for solution purity in kinetic studies .

Q. How is this compound synthesized, and what analytical techniques confirm its purity?

  • Synthesis : Typically produced via sulfonation of diethanolamine or esterification reactions. Example: Reacting thionyl chloride with methanol under controlled conditions to avoid intermediate degradation .
  • Characterization :

  • NMR/FTIR : Confirm hydroxyl (-OH) and sulfonyl (-SO₂-) functional groups.
  • GC-MS : Detect impurities (e.g., residual solvents like methanol or ethanol) .
  • Elemental Analysis : Validate molecular formula (C, H, S content) .

Advanced Research Questions

Q. What mechanisms govern this compound’s role as a crosslinker in polymer chemistry?

  • Application : Crosslinks poly(vinylphosphonic acid) (PVPA) via sulfonyl group interactions with phosphate moieties .
  • Experimental Design :

  • Optimize crosslinking density by varying this compound concentration (e.g., 5–20 wt.% in PVPA).
  • Use rheometry to measure viscoelastic changes post-crosslinking.
  • Monitor thermal stability via TGA (decomposition >200°C) .

Q. How can this compound be used to detect sulfur mustard metabolites in forensic toxicology?

  • Analytical Workflow :

  • Sample Preparation : Hydrolyze sulfur mustard metabolites (e.g., TDG, TDGO) in human urine to form this compound derivatives .
  • Detection : Employ GC-MS/MS with deuterated internal standards for quantification. Key ions: m/z 154 (parent ion) and fragmentation patterns for sulfonyl derivatives .
    • Validation : Cross-check with LC-MS to resolve co-eluting contaminants (e.g., diethylene glycol) .

Q. What are the biodegradation pathways of this compound in environmental systems?

  • Pathways :

  • Hydrolysis : Forms sulfonic acid derivatives under acidic/alkaline conditions.
  • Microbial Degradation : Pseudomonas spp. metabolize sulfonyl groups via β-oxidation .
    • Experimental Approach :
  • Use stable isotope tracing (¹³C-labeled compound) to track degradation intermediates.
  • Conduct toxicity assays (e.g., Daphnia magna) to assess ecotoxicological impacts .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported density values for this compound?

  • Conflict : Density ranges from 1.236 g/mL (60–65% solution) to 1.393 g/cm³ (pure compound) .
  • Resolution : Density depends on solution concentration. For precise measurements, use pycnometry with temperature control (25°C) and report solution purity .

Q. Why do boiling points vary across literature sources?

  • Context : Pure compound boils at 432°C , but decomposition may occur at lower temperatures in aqueous solutions.
  • Recommendation : Use vacuum distillation for purification to avoid thermal degradation .

Safety and Handling Protocols

Q. What safety measures are critical when handling this compound?

  • Hazards : Corrosive to skin/eyes; flammable (flash point: 215°C) .
  • Protocols :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Store in airtight containers away from oxidizers.
  • Neutralize spills with sodium bicarbonate .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Sulfonyldiethanol
Reactant of Route 2
Reactant of Route 2
2,2'-Sulfonyldiethanol

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